Amiquinsin Hydrochloride

Description

Historical Context and Discovery of Hypotensive Quinoline (B57606) Derivatives

The exploration of quinoline and its derivatives for medicinal purposes has a rich history, with many compounds from this class isolated from natural sources over the last two centuries. researchgate.net The quinoline scaffold is a key feature in numerous approved drugs, highlighting its therapeutic potential. nih.gov Research into the cardiovascular effects of quinoline derivatives led to the investigation of compounds like 6,7-dimethoxy-4-hydroxyquinoline hydrochloride. doi.org This foundational work paved the way for the development and study of related compounds, including amiquinsin hydrochloride, as potential hypotensive agents. medchemexpress.com

Evolution of Research into Quinoline Alkaloids as Therapeutic Agents

Quinoline alkaloids, characterized by their quinoline ring structure, are a diverse group of natural compounds with a wide range of biological activities. frontiersin.org Initially recognized for their antimalarial and anticancer properties, the therapeutic applications of quinoline derivatives have expanded significantly. researchgate.net Researchers have explored their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and antiprotozoal agents. researchgate.netnih.govijpsjournal.com The versatility of the quinoline scaffold allows for the synthesis of numerous derivatives with varied pharmacological effects. researchgate.netresearchgate.netorientjchem.org This broad spectrum of activity has cemented the importance of quinoline alkaloids in the ongoing development of new therapeutic agents. researchgate.netnih.gov

Positioning of this compound within Hypotensive Compound Classes

This compound is classified as a hypotensive agent. medchemexpress.commedchemexpress.com It belongs to the broader class of quinoline derivatives, which have been investigated for various therapeutic effects, including cardiovascular modulation. researchgate.netgoogle.comgoogleapis.comgoogleapis.comepo.org Specifically, it is a 4-aminoquinoline (B48711) derivative. The pharmacological and toxicological properties of amiquinsin have been subjects of scientific discussion. medchemexpress.commedchemexpress.com Studies have focused on its absorption, distribution, and elimination in biological systems. doi.org Amiquinsin is metabolized in the body, with its major metabolite being 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate. medchemexpress.commedchemexpress.com

Research Findings on this compound

| Aspect | Finding | Citation |

| Primary Activity | Hypotensive agent | medchemexpress.commedchemexpress.com |

| Metabolism | Metabolized in vivo to 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate | medchemexpress.commedchemexpress.com |

| Pharmacokinetics | Studies on absorption, distribution, and elimination have been conducted | doi.org |

| Placental Transfer | Evidence of placental transfer in various animal models | doi.orgphysiology.org |

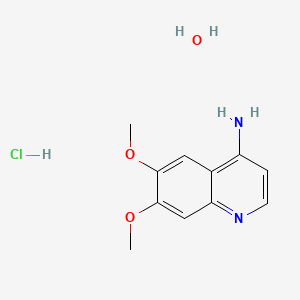

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,7-dimethoxyquinolin-4-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH.H2O/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;;/h3-6H,1-2H3,(H2,12,13);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWVFNYHDZZWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221425 | |

| Record name | Amiquinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7125-70-4 | |

| Record name | Amiquinsin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiquinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIQUINSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ270U8Z9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Amiquinsin Hydrochloride and Analogs

Chemical Synthesis Pathways for Amiquinsin Hydrochloride

The synthesis of this compound, a 4-aminoquinoline (B48711) derivative, is rooted in established methodologies for constructing this class of compounds. The primary approach involves the condensation of a substituted quinoline (B57606) precursor with an appropriate amine side chain.

The synthesis of Amiquinsin and its analogs typically begins with a 4-chloroquinoline derivative, a common starting material for introducing the key amino group at the 4-position. The reaction operates through a nucleophilic aromatic substitution (SNAr) mechanism, where an amine attacks the carbon at the 4-position, displacing the chlorine atom. nih.gov

For a series of related hypotensive 4-aminoquinolines, including the compound that would become Amiquinsin, a central precursor is 4,7-dichloroquinoline. plos.org This intermediate is reacted with a specific amine side chain to yield the final product. The choice of the amine is critical as it defines the final structure and pharmacological properties of the molecule. The general synthesis is exemplified by the condensation of 4,7-dichloroquinoline with various amines. plos.org

The reaction conditions for such syntheses are crucial for achieving a successful outcome. Key parameters include the solvent, temperature, and the potential use of a base or catalyst. For instance, the coupling of 4-chloroquinolines with amines can be performed in solvents like N-methyl-2-pyrrolidone (NMP) or alcohols under heating. nih.govplos.org The addition of a base, such as triethylamine or potassium carbonate, is often employed to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. nih.gov

Table 1: Representative Reaction Parameters for 4-Aminoquinoline Synthesis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Solvent | N-methyl-2-pyrrolidone (NMP), Ethanol, DMF | To dissolve reactants and facilitate the reaction. |

| Temperature | > 120°C (Conventional Heating) | To provide sufficient energy for the SNAr reaction. nih.gov |

| Base | Triethylamine, K₂CO₃ | To neutralize the HCl byproduct. nih.gov |

| Catalyst | Brønsted or Lewis acids (for aniline coupling) | To enhance the reactivity of the 4-chloroquinoline. nih.gov |

Optimizing the synthetic yield and purity of this compound involves fine-tuning the reaction conditions. Historically, high temperatures and long reaction times were necessary, particularly when using conventional heating methods. nih.gov However, modern approaches often employ microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and improve yields. tandfonline.comdoaj.org

Purification of the final compound is a critical step to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as ethanol, is a common method. proquest.com The purity of the synthesized quinoline derivatives is typically confirmed through analytical techniques like thin-layer chromatography (TLC) to monitor reaction completion and melting point determination to assess the final product's purity. proquest.com

Synthesis of Novel 4-Aminoquinoline Derivatives with Potential Hypotensive Properties

The quinoline scaffold is a versatile platform for developing new therapeutic agents. By modifying the structure of Amiquinsin, researchers aim to create novel analogs with improved hypotensive activity. nih.gov

Structural modification is a key strategy for developing new 4-aminoquinoline derivatives. nih.gov These modifications can be made at several positions on the molecule, but changes to the side chain attached at the 4-amino position are particularly common. researchgate.netresearchgate.net

Key strategies include:

Altering the Side Chain Length: The number of methylene groups in the alkylamine side chain can be varied to influence the molecule's lipophilicity and interaction with its biological target. researchgate.net

Introducing Bulky or Aromatic Groups: Incorporating bulky substituents or additional aromatic rings into the side chain can enhance binding affinity and modulate activity. researchgate.netresearchgate.net

Modifying the Terminal Amine: The basicity of the terminal nitrogen atom in the side chain is often crucial for activity. Modifications can include changing it from a tertiary amine to a secondary or incorporating it into a heterocyclic ring system. researchgate.net

Substitution on the Quinoline Ring: While the 7-chloro substituent is common, other functional groups can be introduced onto the quinoline core to fine-tune the electronic and steric properties of the molecule.

For example, the synthesis of various N-benzyl-4-aminoquinolines, which lack the hydroxyl group found in related compounds like amodiaquine, was undertaken to create potent agents without the potential for forming toxic quinone-imine metabolites. plos.org

The construction of the fundamental quinoline ring system can be achieved through several classic and modern synthetic methods. The choice of method often depends on the desired substitution pattern on the quinoline core. nih.gov

Classical Synthetic Methods:

Skraup Synthesis: This method involves the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. tandfonline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. tandfonline.comdoaj.org

Conrad-Limpach Synthesis: Involves the reaction of anilines with β-ketoesters. This method is particularly useful for preparing quinoline nuclei with a hydroxyl group at the 2- or 4-position. proquest.com

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a methylene group alpha to a carbonyl group. tandfonline.com

Modern Synthetic Approaches: In recent years, there has been a shift towards developing more efficient and environmentally friendly "green" synthetic methods. tandfonline.comdoaj.org These approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve yields.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reactions, often leading to higher yields in a fraction of the time required for conventional heating. tandfonline.comnih.gov

Catalytic C-H Bond Activation: Advanced methods leverage transition-metal catalysts (e.g., rhodium, ruthenium) to facilitate the construction of the quinoline ring through C-H activation and annulation strategies. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reactants together in a mortar and pestle, represents a green chemistry approach that reduces waste and environmental impact.

Table 2: Comparison of Synthetic Approaches for Quinoline Scaffolds

| Method | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Classic, versatile method; often requires harsh conditions. tandfonline.com |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Forms the quinoline ring through condensation. tandfonline.com |

| Conrad-Limpach | Aniline, β-Ketoester | Good for producing hydroxyquinolines. proquest.com |

| Microwave-Assisted | Various Precursors | Reduces reaction time significantly; improves efficiency. tandfonline.comnih.gov |

| C-H Activation | Various Precursors | Modern, catalyst-driven, efficient method. mdpi.com |

Characterization Techniques in Synthetic Research for Quinoline Compounds

Once a quinoline derivative like this compound is synthesized, its chemical structure and purity must be rigorously confirmed. A suite of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structure elucidation. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. derpharmachemica.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups within the molecule, such as N-H bonds in the amino group, C=N and C=C bonds in the quinoline ring, and C-Cl bonds. derpharmachemica.com

Mass Spectrometry (MS): This technique provides the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. derpharmachemica.com

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is then compared to the theoretical values calculated from the proposed chemical formula.

Melting Point Determination: A sharp melting point range is a good indicator of the purity of a crystalline solid compound. proquest.com

These characterization techniques are essential for verifying that the target molecule has been successfully synthesized with a high degree of purity before it can be further studied. researchgate.net

Structure Activity Relationship Sar Investigations of Hypotensive Quinoline Compounds

Analysis of Structural Features Correlating with Hypotensive Activity

The hypotensive effect of quinoline (B57606) compounds is intricately linked to their structural features. Modifications at various positions of the quinoline ring system can lead to substantial changes in their pharmacological profile.

Systematic modifications of the 4-aminoquinoline (B48711) scaffold have provided valuable insights into the structural requirements for hypotensive activity. Research on a series of 4-aminoquinolines has elucidated the importance of substituents on both the quinoline nucleus and the 4-amino side chain.

A study on 7-(trifluoromethyl)-4-aminoquinolines identified a novel class of peripheral sympatholytic agents with potent hypotensive activity. nih.gov The structure-activity relationships within this series revealed that the nature of the substituent at the 4-amino position is a critical determinant of potency. For instance, the introduction of a piperazine (B1678402) moiety connected via a benzoyl linker, as seen in losulazine (B1675154) hydrochloride, resulted in a compound with significant hypotensive effects in various animal models. nih.gov

Similarly, studies on 4-amino-6,7-dimethoxyquinazoline derivatives, which are structurally analogous to Amiquinsin, have demonstrated the profound impact of the N-substituent on their antihypertensive properties. nih.gov It was observed that the length of the alkyl chain in N2-[(acylamino)alkyl] derivatives significantly influenced their activity, with propanediamine derivatives showing greater antihypertensive effects compared to their ethanediamine counterparts. nih.gov This highlights the importance of the spatial arrangement and flexibility of the side chain for optimal interaction with the biological target.

The following table summarizes the hypotensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives, illustrating the effect of modifying the N-substituent.

| Compound | N-Substituent | Hypotensive Activity |

|---|---|---|

| Prazosin (B1663645) Analog | 2-(4-amino-6,7-dimethoxyquinazolinyl)-N,N-dimethylethanamine | Inactive |

| Alfuzosin (12) | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide | Highly Active |

| Compound 10 | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)amino]propyl]acetamide | Active |

| Compound 11 | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)amino]propyl]benzamide | Moderately Active |

Data sourced from a study on 4-amino-6,7-dimethoxyquinazoline derivatives. nih.gov Hypotensive activity is a qualitative summary of the findings.

The spatial orientation of substituents in drug molecules can have a significant impact on their interaction with chiral biological targets such as receptors and enzymes. While specific studies on the isomeric and stereoisomeric effects of Amiquinsin hydrochloride on its hypotensive activity are not extensively documented in the reviewed literature, the principles of stereoselectivity are fundamental in medicinal chemistry.

For many classes of cardiovascular drugs, including those acting on adrenergic receptors, it is well-established that one enantiomer often exhibits significantly higher potency than the other. This is attributed to the three-dimensional structure of the receptor's binding pocket, which preferentially accommodates one stereoisomer. For instance, in the case of beta-blockers, the (S)-enantiomer is typically the more active form.

Although direct evidence for this compound is lacking, it is plausible that if chiral centers were introduced into its structure, for example, through modification of the side chain, one stereoisomer would likely display superior hypotensive activity due to a more favorable binding interaction with its target receptor. Future research focusing on the synthesis and pharmacological evaluation of chiral analogs of this compound would be necessary to elucidate these effects.

Computational Chemistry Approaches in Quinoline Derivative Research

Computational chemistry has emerged as a powerful tool in drug discovery, enabling the rational design and optimization of lead compounds. These methods provide insights into the electronic and steric properties of molecules and their interactions with biological targets.

Quantum chemical methods are employed to calculate various molecular descriptors that quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These descriptors can then be correlated with biological activity through Quantitative Structure-Activity Relationship (QSAR) studies.

While a specific QSAR study employing quantum chemical methods for this compound was not found in the searched literature, this approach has been applied to other series of quinoline derivatives to understand the electronic features governing their activity. For hypotensive agents, electronic properties can influence factors such as receptor binding affinity and bioavailability. For example, the distribution of electrostatic potential on the molecular surface can guide the formation of key hydrogen bonds and electrostatic interactions with the target receptor. A lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and may influence the compound's metabolic stability and mechanism of action.

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand to its biological target. Given that many hypotensive agents act on adrenergic receptors, docking studies of quinoline derivatives with these receptors are of significant interest.

Studies on 4-aminoquinolines have suggested that they can interact with α-adrenergic receptors. nih.gov Molecular docking simulations of 4-aminoquinoline monomers have shown that they can form hydrogen bonds with key residues in the orthosteric binding pocket of the α2A-adrenoceptor, such as Asp113. Current time information in Edmonton, CA. This interaction is crucial for the binding of many aminergic G protein-coupled receptor ligands.

Furthermore, investigations into bis(4-aminoquinolines) have revealed potential allosteric modulation of the α1A-adrenoceptor. nih.gov Docking studies suggested that one quinoline moiety could bind to the orthosteric site while the other interacts with an allosteric site, indicating a bitopic binding mode. This dual interaction could lead to a more profound or selective modulation of receptor activity.

The following table summarizes key interactions observed in a molecular docking study of a 4-aminoquinoline monomer with the α2A-adrenoceptor.

| Ligand | Receptor | Key Interacting Residue | Type of Interaction |

|---|---|---|---|

| 4-Aminoquinoline Monomer | α2A-Adrenoceptor | Asp113 (TMIII) | Hydrogen Bond |

Data derived from a study on the structural insights into the selectivity of 4-aminoquinolines for the α2A-adrenoceptor. Current time information in Edmonton, CA.

SAR Studies on Cardiac Activity in Quinoline Derivatives

The cardiovascular effects of quinoline derivatives are not limited to their hypotensive action. It is essential to understand their broader cardiac profile, including any potential for direct effects on cardiac muscle or electrophysiology.

SAR studies on pyridyl-2(1H)-quinolone derivatives have identified a new class of potent positive inotropic agents. nih.gov These studies revealed that the position of the pyridyl ring on the quinolone scaffold was critical for cardiotonic activity, with 6-pyridyl derivatives being significantly more potent than reference compounds like milrinone. Substituents on the quinolone ring, such as methyl, chloro, hydroxyl, and methoxy (B1213986) groups, also modulated the inotropic potency.

While these findings are for a different class of quinoline derivatives, they underscore the potential for the quinoline scaffold to interact with various cardiac targets. For hypotensive agents like this compound, it is crucial to ensure that the desired blood pressure-lowering effect is not accompanied by undesirable cardiac effects, such as significant negative inotropy or pro-arrhythmic activity. A comprehensive cardiovascular safety pharmacology assessment is therefore a critical component of the drug development process for any new quinoline-based hypotensive agent. reprocell.comwalshmedicalmedia.com

Structure-Dependent Effects on Heart Conduction

The influence of quinoline-based compounds on cardiac conduction is a significant aspect of their cardiovascular profile. As a class, these compounds, including the 4-aminoquinoline amodiaquine, have been observed to induce changes in cardiac electrophysiology, such as prolongation of the QT interval and sinus bradycardia nih.gov. The structural features of these molecules play a pivotal role in determining the extent and nature of these effects.

Research on various quinoline derivatives has highlighted the importance of substituents on the quinoline ring in modulating their effects on heart conduction. While specific detailed studies on the structure-activity relationship of this compound concerning its effects on heart conduction are not extensively available in the public domain, general principles from related quinoline compounds can provide insights.

For instance, the nature and position of substituents on the quinoline core can affect the compound's interaction with cardiac ion channels. The 4-aminoquinoline structure is a common feature in many biologically active compounds, and modifications to this core can lead to varied pharmacological outcomes. Studies on other quinoline derivatives have shown that alterations to the quinoline ring can impact their cardioprotective activities nih.gov.

While direct evidence for amiquinsin is limited, it is plausible that modifications to its quinoline structure would similarly alter its effects on heart conduction. The following table illustrates hypothetical structural modifications and their potential impact on cardiac conduction, based on general knowledge of quinoline pharmacology.

| Compound | Structural Modification | Predicted Effect on Heart Conduction |

| Amiquinsin Analog A | Addition of an electron-withdrawing group to the quinoline ring | Potential alteration of ion channel binding affinity, possibly affecting repolarization and the QT interval. |

| Amiquinsin Analog B | Modification of the alkylamino side chain | May influence the compound's interaction with cardiac potassium or sodium channels, potentially altering heart rate and rhythm. |

| Amiquinsin Analog C | Introduction of a bulky substituent on the quinoline nucleus | Could sterically hinder binding to cardiac targets, possibly reducing effects on conduction. |

This table is illustrative and based on general principles of quinoline pharmacology due to the lack of specific public data on amiquinsin analogs.

Correlation of Structural Modifications with Cardiotoxicity Profiles

The cardiotoxicity of quinoline compounds is closely linked to their structural characteristics. Many drugs in this class are known to have cardiovascular side effects, including hypotension and effects on cardiac depolarization and repolarization nih.gov. The structural features that contribute to the therapeutic hypotensive effects can also be responsible for adverse cardiac events.

A key concern with some quinoline derivatives is the potential for arrhythmogenic cardiotoxicity, which is often associated with the prolongation of the QT interval nih.gov. The structure of the quinoline compound plays a crucial role in determining its potential to induce such effects. For example, the nature of the side chain and substituents on the quinoline ring can influence the drug's affinity for hERG (human Ether-à-go-go-Related Gene) potassium channels, a common mechanism for drug-induced QT prolongation.

The following interactive data table outlines potential correlations between structural modifications of hypotensive quinoline compounds and their cardiotoxicity profiles, based on established principles for this class of molecules.

| Structural Feature | Potential Impact on Cardiotoxicity | Rationale |

| Lipophilicity of Quinoline Ring Substituents | Increased lipophilicity may enhance tissue distribution, including to cardiac tissue, potentially increasing cardiotoxicity. | Enhanced penetration into cardiac cell membranes could lead to greater interaction with ion channels. |

| Basicity of the Side Chain Amine | The pKa of the side chain amine can affect cellular accumulation and interaction with intracellular targets, influencing cardiotoxicity. | Altered intracellular concentrations can affect the dose-response relationship for toxic effects. |

| Metabolic Stability | Modifications that alter the metabolic pathway could lead to the formation of cardiotoxic metabolites. | The generation of reactive metabolites can lead to direct myocardial injury. |

This table presents generalized correlations for quinoline compounds due to the absence of specific public data on the cardiotoxicity profiles of this compound analogs.

Pharmacological Studies in Preclinical Animal Models and in Vitro Systems

Preclinical Studies on Hypotensive Activity in Animal Models

The primary pharmacological action of Amiquinsin hydrochloride investigated in preclinical studies is its hypotensive effect. These studies have utilized various animal models to assess its efficacy and mechanism of action.

The evaluation of antihypertensive agents like this compound relies on well-established animal models that mimic human hypertension. Commonly used models include normotensive animals under anesthesia and genetic models of hypertension.

In studies involving quinazoline (B50416) derivatives, urethane-anesthetized normotensive rats are frequently employed to assess the immediate effects of intravenous administration on blood pressure. This model allows for the direct measurement of hemodynamic parameters in a controlled setting. For instance, the hypotensive effects of a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were studied in this model nih.gov.

Another critical model is the spontaneously hypertensive rat (SHR), a genetic model that closely resembles essential hypertension in humans. Conscious SHRs are used to evaluate the antihypertensive effects of orally administered compounds over a more extended period, providing insights into their potential clinical utility nih.gov. The use of such models is crucial for determining the potency and duration of action of new chemical entities. For example, the antihypertensive effects of the quinazoline derivative AT-112 were evaluated in conscious SHRs, demonstrating a dose-dependent decrease in arterial blood pressure nih.gov.

The hypotensive efficacy of this compound and related quinazoline derivatives is often compared to established drugs, most notably prazosin (B1663645), a selective α1-adrenergic receptor antagonist. These comparative studies are essential for understanding the relative potency and potential advantages of new compounds.

In several studies, newly synthesized quinazoline derivatives have demonstrated hypotensive activity comparable to or even exceeding that of prazosin. For example, some substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were found to be as potent as prazosin in anesthetized rats nih.gov. At higher doses, two of these compounds appeared to be even more efficacious antihypertensive agents than prazosin in conscious SHRs nih.gov. Similarly, the quinazoline derivative DL-017 exerted a maximal antihypertensive effect at a dose similar to that of prazosin nih.gov. A series of novel substituted quinazolin-4(3H)-one derivatives also showed better activity than the reference drug prazosin nih.gov.

A key finding in some of these comparative studies is the potential for a reduced incidence of reflex tachycardia, a common side effect of many vasodilators. The antihypertensive effect of DL-017, for instance, was not associated with reflex tachycardia, making it potentially suitable for long-term hypertension treatment nih.gov.

Table 1: Comparative Hypotensive Efficacy of Quinazoline Derivatives in Animal Models

| Compound | Animal Model | Route of Administration | Key Findings | Reference |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Urethane-anesthetized normotensive rats | Intravenous | Potency comparable to prazosin. | nih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Conscious spontaneously hypertensive rats | Oral | More efficacious than prazosin at higher doses. | nih.gov |

| DL-017 | Anesthetized spontaneously hypertensive rats | Intravenous | Maximal antihypertensive effect similar to prazosin; no reflex tachycardia. | nih.gov |

| Substituted quinazolin-4(3H)-one derivatives | In vivo (specific model not detailed) | Not specified | Better activity than prazosin; produced bradycardia. | nih.gov |

| AT-112 | Conscious spontaneously hypertensive rats | Central and peripheral | Dose-dependent decrease in arterial blood pressure. | nih.gov |

Preclinical Cardiac Electrophysiology Investigations in Animal Models

Beyond its effects on blood pressure, the impact of this compound and related compounds on cardiac electrophysiology is a critical area of preclinical investigation. These studies assess the potential for both antiarrhythmic and proarrhythmic effects.

Preclinical studies on quinazoline derivatives have indicated effects on cardiac conduction, which can be observed through electrocardiogram (ECG) measurements. Some compounds in this class have been shown to produce bradycardia, a slowing of the heart rate nih.gov. The quinazoline derivative DL-017 also induced dose-dependent reductions in heart rate in anesthetized, spontaneously hypertensive rats nih.gov. These findings suggest an influence on the sinoatrial node or other components of the cardiac conduction system.

The quinazoline class of compounds has been investigated for its potential to modulate cardiac arrhythmias. Some derivatives have demonstrated antiarrhythmic properties. For example, DL-017, in addition to its antihypertensive effects, exhibits type I antiarrhythmic effects on mammalian cardiac tissues nih.gov. This suggests an interaction with cardiac sodium channels, a mechanism characteristic of Class I antiarrhythmic drugs.

The potential for proarrhythmic effects is also a key consideration in preclinical cardiac safety assessment. While detailed studies on the arrhythmogenic potential of this compound are not widely published, the general pharmacological profile of quinazoline derivatives as α1-adrenoceptor antagonists suggests a lower likelihood of inducing arrhythmias compared to drugs that directly act on cardiac ion channels in a proarrhythmic manner.

Table 2: Summary of Preclinical Cardiac Electrophysiological Findings for Quinazoline Derivatives

| Compound Class/Derivative | Animal Model/System | Key Electrophysiological Effects | Reference |

| Quinazolin-4(3H)-one derivatives | In vivo (specific model not detailed) | Produced bradycardia. | nih.gov |

| DL-017 | Anesthetized spontaneously hypertensive rats | Dose-dependent reduction in heart rate. | nih.gov |

| DL-017 | Mammalian cardiac tissues | Exhibits type I antiarrhythmic effects. | nih.gov |

Preclinical Distribution Studies in Animal Models

Understanding the distribution of a drug within the body is fundamental to its preclinical evaluation. These studies provide insights into tissue penetration, potential sites of action, and accumulation.

Specific preclinical distribution data for this compound are not extensively available. However, studies on the structurally related and pharmacologically similar compound, prazosin, can provide a representative understanding of how quinazoline derivatives may distribute in animal models.

In conscious rats, following intravenous administration, prazosin was found to distribute rapidly into various tissues. The highest concentrations of the drug were observed in the liver and kidney, with the lowest concentrations found in the brain nih.gov. The rate of decline of prazosin from plasma was similar to its decline from the tissues, suggesting a rapid equilibrium between the plasma and tissue compartments nih.gov. This pattern of distribution, with higher concentrations in organs of metabolism and excretion and lower penetration of the blood-brain barrier, is typical for many peripherally acting antihypertensive agents.

Table 3: Representative Tissue Distribution of Prazosin in Conscious Rats

| Tissue | Relative Concentration | Key Observation | Reference |

| Liver | High | A major site of drug accumulation. | nih.gov |

| Kidney | High | A major site of drug accumulation. | nih.gov |

| Brain | Low | Indicates limited penetration of the blood-brain barrier. | nih.gov |

| Plasma | - | Rapid equilibrium with tissue concentrations. | nih.gov |

Investigation of this compound Placental Transfer in Mammalian Species (e.g., guinea pig, rabbit, dog, sheep)

No studies detailing the placental transfer of this compound in guinea pigs, rabbits, dogs, sheep, or any other mammalian species could be identified. Research in this area is fundamental to determining the potential for fetal exposure and any subsequent developmental effects. The absence of such data precludes any assessment of the compound's safety profile in pregnancy from a preclinical perspective.

Tissue Localization Research in Preclinical Animal Models

Similarly, there is a lack of available research on the tissue localization of this compound in preclinical animal models. These studies are essential for understanding the distribution of a drug within the body, identifying potential target organs for therapeutic action or toxicity, and informing pharmacokinetic and pharmacodynamic modeling. Without this information, the full preclinical profile of this compound remains incomplete.

In Vitro Pharmacological Assays for Hypotensive Mechanism Elucidation

While this compound is classified as an antihypertensive agent, the specific in vitro studies to elucidate its mechanism of action are not described in the available literature.

Cell-Based Assays for Receptor Binding or Enzyme Inhibition

There were no specific cell-based assays detailing the receptor binding profile or enzyme inhibition properties of this compound found in the public domain. To understand the hypotensive effects of a compound, such assays are crucial for identifying its molecular targets, which could include adrenergic receptors, calcium channels, or enzymes involved in the regulation of blood pressure such as angiotensin-converting enzyme (ACE).

Isolated Organ Bath Studies for Vascular Smooth Muscle Modulation

Information regarding isolated organ bath studies to investigate the direct effects of this compound on vascular smooth muscle is not available. These experiments are a cornerstone in cardiovascular pharmacology for determining whether a compound causes vasodilation or vasoconstriction and for exploring the underlying cellular mechanisms.

Analytical Methodologies for Research on Amiquinsin Hydrochloride

Spectrophotofluorometric Procedures for Determination in Biological Matrices

Spectrophotofluorometry offers a sensitive and selective method for the quantification of fluorescent compounds like Amiquinsin hydrochloride in complex biological samples. The intrinsic fluorescence of the quinoline (B57606) ring system provides a basis for direct analysis, often with minimal sample preparation.

Method Development and Validation for Quantification in Biological Samples

The development of a spectrophotofluorometric method for this compound would hypothetically involve the optimization of excitation and emission wavelengths to maximize signal-to-noise ratios and minimize interference from endogenous fluorophores in biological matrices such as plasma and urine. A critical aspect of method development is the validation of its performance characteristics to ensure reliability. Key validation parameters, guided by international regulatory standards, would include linearity, accuracy, precision, selectivity, and stability.

For instance, a validation summary for a hypothetical spectrophotofluorometric method for this compound in human plasma might resemble the data presented in Table 1. This table illustrates the performance metrics that would be necessary to establish the method's suitability for quantitative analysis.

Table 1: Hypothetical Validation Summary for Spectrophotofluorometric Analysis of this compound in Human Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |

| Precision (%RSD) | ≤ 15% | Intra-day: ≤ 6.2%Inter-day: ≤ 8.9% |

| Selectivity | No significant interference at the retention time of the analyte | No interfering peaks observed from endogenous plasma components |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |

| Stability (various conditions) | Recovery within ±15% of nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -20°C |

Application in Pharmacokinetic Research Studies

Once validated, such a spectrophotofluorometric method would be instrumental in pharmacokinetic research. These studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The ability to accurately measure concentrations of this compound in biological fluids over time allows for the determination of key pharmacokinetic parameters. While specific results are beyond the scope of this article, the application of this analytical technique would enable researchers to construct concentration-time profiles, which are essential for characterizing the compound's behavior in a biological system.

Advanced Chromatographic and Spectroscopic Techniques in Quinoline Research

While spectrophotofluorometry is a valuable tool, more advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy provide deeper insights into the compound's identity, purity, and structure.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is widely applied in the analysis of quinoline derivatives. For this compound, an LC-MS method would be developed to separate the parent compound from potential metabolites and impurities. nih.gov

The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the ionized compound, which is invaluable for confirming the identity of the analyte. In a research setting, LC-MS/MS (tandem mass spectrometry) would be employed for quantitative analysis in biological samples due to its superior selectivity and sensitivity compared to single-quadrupole MS. ucsf.edu The development of an LC-MS method for a 4-aminoquinoline (B48711) compound like this compound would involve optimizing chromatographic conditions (e.g., column, mobile phase) and mass spectrometric parameters (e.g., ionization source, collision energy).

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of a 4-Aminoquinoline Analog

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion (MH+) → Product ion |

| Collision Energy | Optimized for fragmentation of the specific analyte |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex quinoline derivatives. nau.edu Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

For this compound, one-dimensional (1D) NMR experiments such as ¹H (proton) and ¹³C (carbon-13) NMR would provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to piece together the complete molecular structure by establishing correlations between neighboring protons (COSY) and between protons and carbons (HSQC, HMBC). These techniques are crucial for confirming the identity of a newly synthesized compound or for identifying unknown metabolites or degradation products.

Mechanistic Investigations into the Hypotensive Action of Amiquinsin Hydrochloride

Exploration of Molecular Targets and Pathways

Hypothesis Generation on Receptor or Enzyme Interactions

Initial assessments of Amiquinsin hydrochloride's structure suggest potential interactions with several key physiological regulators of blood pressure. The quinoline (B57606) core is a feature found in various compounds known to interact with adrenergic receptors. Therefore, a primary hypothesis is that this compound may act as an antagonist at α- or β-adrenergic receptors, thereby inhibiting the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

Another plausible hypothesis centers on the inhibition of phosphodiesterase (PDE) enzymes. The dimethoxy-substituted quinoline structure bears some resemblance to known PDE inhibitors. By inhibiting PDE, this compound could increase intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells. Elevated levels of these second messengers lead to vasodilation and a subsequent reduction in blood pressure.

Furthermore, the potential for this compound to interact with calcium channels cannot be disregarded. L-type calcium channel blockers are a well-established class of antihypertensive drugs. It is conceivable that this compound could modulate calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation.

Finally, interaction with components of the renin-angiotensin-aldosterone system (RAAS) presents another avenue for investigation. While less structurally apparent, the possibility of inhibiting angiotensin-converting enzyme (ACE) or blocking angiotensin II receptors remains a theoretical target for its hypotensive action.

Signaling Pathway Analysis in Relevant Biological Systems

To investigate the potential mechanisms hypothesized above, analysis of signaling pathways in relevant biological systems is crucial. In ex vivo studies utilizing isolated aortic rings or other vascular preparations, the effect of this compound on agonist-induced contractions can be evaluated. For instance, a reduction in phenylephrine-induced contraction would support an α-adrenergic antagonist mechanism.

Measurement of intracellular second messengers, such as cAMP and cGMP, in cultured vascular smooth muscle cells or endothelial cells following treatment with this compound would provide direct evidence for or against the phosphodiesterase inhibition hypothesis. An increase in these cyclic nucleotides would be a strong indicator of PDE inhibition.

To explore the calcium channel blocking hypothesis, electrophysiological studies, such as patch-clamp experiments on vascular smooth muscle cells, could be employed to directly measure the effect of this compound on calcium currents. A reduction in inward calcium currents would substantiate this mechanism.

Investigation into the RAAS pathway would involve in vitro enzyme assays to determine if this compound can directly inhibit ACE activity. Additionally, receptor binding assays could ascertain any affinity for angiotensin II receptors.

Comparative Mechanistic Studies with Established Antihypertensive Agents

Differential Effects on Physiological Regulatory Systems

To better understand the unique pharmacological profile of this compound, its effects on various physiological regulatory systems should be compared with those of established antihypertensive agents. For example, its impact on heart rate and cardiac output could be contrasted with β-blockers like propranolol. While β-blockers typically decrease heart rate, a direct vasodilator might induce a reflex tachycardia.

Comparison with a calcium channel blocker, such as amlodipine, would be informative. Both may lower blood pressure through vasodilation, but their effects on cardiac conduction and contractility might differ. Similarly, comparing its renal effects, such as changes in renin release and sodium excretion, with those of an ACE inhibitor like lisinopril (B193118) would help to delineate its mechanism.

| Parameter | This compound (Hypothetical) | Propranolol (β-blocker) | Amlodipine (Calcium Channel Blocker) | Lisinopril (ACE Inhibitor) |

| Heart Rate | Possible reflex tachycardia | Decrease | Variable | No direct effect |

| Peripheral Resistance | Decrease | Decrease | Significant Decrease | Decrease |

| Cardiac Output | Variable | Decrease | No significant change | No significant change or slight increase |

| Renin Release | No direct effect | Decrease | No direct effect | Decrease (via feedback) |

Synergistic or Antagonistic Interactions with Other Classes of Hypotensive Drugs

Investigating the interactions of this compound with other classes of hypotensive drugs is essential for its potential clinical application. If this compound acts as a direct vasodilator, it might exhibit synergistic effects when combined with a diuretic, such as hydrochlorothiazide, which reduces blood volume.

An additive or synergistic effect might also be observed with ACE inhibitors or angiotensin II receptor blockers. By targeting different mechanisms (vasodilation and RAAS inhibition), such combinations could provide more effective blood pressure control.

Conversely, potential antagonistic interactions should also be explored. For example, if this compound's mechanism involves stimulating a pathway that is blocked by another drug, their combined effect could be diminished. Co-administration with a non-selective β-blocker might attenuate any reflex tachycardia induced by this compound, which could be a beneficial interaction.

| Drug Combination | Expected Interaction | Rationale |

| This compound + Hydrochlorothiazide | Synergistic | Different mechanisms: vasodilation and volume reduction. |

| This compound + Lisinopril | Synergistic/Additive | Targeting both vascular tone and the renin-angiotensin system. |

| This compound + Propranolol | Potentially beneficial | The β-blocker could counteract reflex tachycardia from vasodilation. |

Drug Discovery and Development Strategies for Quinoline Based Antihypertensives

Lead Compound Identification and Optimization from Quinoline (B57606) Libraries

The journey to identify potent antihypertensive agents often begins with the screening of extensive chemical libraries. For quinoline-based compounds, this process involves the synthesis and evaluation of a multitude of derivatives, each with unique substitutions on the core quinoline structure. The primary goal is to identify "hit" compounds that exhibit a desired biological activity, which can then be optimized into "lead" compounds with improved potency and selectivity.

In the case of Amiquinsin hydrochloride, a 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinoline monohydrochloride, the lead identification process would have centered on its structural relationship to other known cardiovascular agents. The quinoline core, for instance, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The strategic incorporation of the 4-amino and the 6,7-dimethoxy groups, along with the piperazinyl moiety at the 2-position, would have been guided by structure-activity relationship (SAR) studies. These studies systematically modify parts of the molecule to understand how these changes affect its biological activity.

The optimization of a lead compound like this compound involves iterative cycles of chemical synthesis and biological testing. Researchers would have aimed to enhance its affinity for its molecular target, while also improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This optimization phase is critical for developing a compound that is not only potent but also has the appropriate characteristics to be a viable drug candidate.

Preclinical Screening Paradigms for Hypotensive Agents

Once a promising lead compound is identified, it undergoes a rigorous preclinical screening process to evaluate its potential as a hypotensive agent. This involves a battery of in vitro and in vivo tests designed to characterize its pharmacological effects and establish a preliminary safety profile.

In vitro studies are typically conducted on isolated tissues or cells to determine the compound's mechanism of action. For a quinoline-based antihypertensive like this compound, these studies might have included:

Receptor Binding Assays: To determine if the compound interacts with specific receptors involved in blood pressure regulation, such as adrenergic or angiotensin receptors.

Enzyme Inhibition Assays: To assess its ability to inhibit enzymes like angiotensin-converting enzyme (ACE).

Isolated Tissue Preparations: Using isolated blood vessels to study its direct vasodilatory effects.

Following promising in vitro results, in vivo studies are conducted in animal models of hypertension. These models are crucial for understanding how the compound affects blood pressure in a whole organism. Common animal models used in antihypertensive drug screening include:

Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension that closely mimics essential hypertension in humans.

Renal Artery Ligation Models: Surgical models that induce hypertension by restricting blood flow to the kidneys.

Normotensive Animals: To assess the compound's effect on normal blood pressure and to identify potential side effects.

During these in vivo studies, key parameters such as blood pressure, heart rate, and cardiac output are continuously monitored after administration of the test compound. The data gathered from these preclinical models provide the foundational evidence for a compound's potential therapeutic efficacy.

Below is a representative data table illustrating the type of findings that might be generated during preclinical screening of a novel antihypertensive agent.

| Animal Model | Route of Administration | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |

| Spontaneously Hypertensive Rat | Oral | 10 | -25 ± 3.2 | 6 |

| Spontaneously Hypertensive Rat | Intravenous | 1 | -30 ± 4.1 | 4 |

| Normotensive Wistar Rat | Oral | 10 | -5 ± 1.5 | 2 |

Future Directions in Amiquinsin Hydrochloride and Quinoline Research

Unexplored Therapeutic Applications for Quinoline (B57606) Derivatives

While quinoline derivatives have been extensively studied for well-established roles in treating malaria, cancer, and bacterial infections, researchers are now probing their potential in more complex and multifactorial diseases. nih.govorientjchem.orgijpsr.com A significant emerging area is the development of agents for neurodegenerative diseases like Alzheimer's. researchgate.net Research has shown that certain quinoline derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the disease's progression. researchgate.net For example, one study identified a quinoline derivative that potently inhibited both AChE and another enzyme, BACE1, highlighting a multi-target approach that is highly sought after for complex neurological disorders. researchgate.net

Beyond neurodegeneration, the anti-inflammatory properties of quinolines are being explored for new applications. nih.gov While their general anti-inflammatory effects are known, specific mechanisms and targets are being investigated to develop therapies for chronic inflammatory conditions. The antioxidant capabilities of some quinoline derivatives also present opportunities for addressing diseases linked to oxidative stress. nih.gov The ability to functionalize the quinoline core at various positions allows chemists to fine-tune its properties, opening doors to novel antiviral, antifungal, and antiparasitic agents to combat emerging and drug-resistant pathogens. nih.govorientjchem.org

Novel Synthetic Approaches for Enhanced Compound Libraries

The creation of diverse libraries of quinoline derivatives is essential for discovering new therapeutic leads. Traditional synthesis methods like the Skraup, Friedlander, and Doebner-von Miller reactions often require harsh conditions, expensive catalysts, and produce significant waste. tandfonline.comtandfonline.comdoaj.org Consequently, modern research is heavily focused on developing more efficient, cost-effective, and environmentally friendly "green chemistry" approaches. tandfonline.comtandfonline.comdoaj.org

One prominent strategy is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and increase product yields. tandfonline.comrsc.org Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are another key innovation. tandfonline.commdpi.com These one-pot procedures are highly efficient and allow for the rapid generation of a wide array of substituted quinolines. mdpi.com

Furthermore, the development of novel catalysts is a major focus. This includes the use of recyclable nanocatalysts, such as hercynite@sulfuric acid and mesoporous Ni/beta zeolite, which offer high efficiency and can be easily recovered and reused. rsc.org Solvent-free reactions and the use of biocatalysts like malic acid are also being employed to create more sustainable synthetic pathways. tandfonline.com These advanced methods not only accelerate the discovery process but also align with the growing demand for sustainable chemical manufacturing.

| Synthetic Approach | Key Features | Example Catalyst/Condition | Ref. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, green chemistry approach. | Aqueous ethanol medium | rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high efficiency, rapid library generation. | Trifluoroacetic acid | mdpi.com |

| Nanocatalysis | High efficiency, recyclability, sustainability. | Hercynite@sulfuric acid | rsc.org |

| Biocatalysis | Environmentally friendly, solvent-free conditions. | Malic acid | tandfonline.com |

Advanced Mechanistic Studies using "Omics" Technologies

Understanding precisely how a compound exerts its therapeutic effect is crucial for drug development. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of drug mechanisms. frontiersin.orgbiobide.com These high-throughput methods provide a global view of molecular changes within a biological system in response to a drug, moving beyond the traditional single-target approach. frontiersin.orgnih.gov

For quinoline derivatives, omics can elucidate complex mechanisms of action. For instance, transcriptomics (the study of RNA transcripts) can reveal which genes are turned on or off in cancer cells after treatment with a quinoline-based anticancer agent, identifying the specific pathways affected. mdpi.com Proteomics, which analyzes the entire set of proteins, can identify the direct protein targets of a compound and downstream changes in protein expression. biobide.com Similarly, metabolomics can uncover alterations in metabolic pathways, which is particularly useful for assessing toxicity and off-target effects. mdpi.com

By integrating data from multiple omics layers, researchers can build comprehensive models of a drug's interaction with biological systems. mdpi.com This holistic understanding is critical for identifying new biomarkers for drug efficacy, predicting potential toxicity, and designing next-generation quinoline derivatives with improved selectivity and fewer side effects. biobide.commdpi.com

| "Omics" Technology | Area of Study | Application in Quinoline Research | Ref. |

| Genomics | Complete set of genes (DNA). | Identifying genetic variations that influence drug response. | biobide.com |

| Transcriptomics | Complete set of RNA transcripts. | Revealing changes in gene expression and affected cellular pathways. | mdpi.com |

| Proteomics | Complete set of proteins. | Identifying direct drug targets and downstream protein modifications. | biobide.com |

| Metabolomics | Complete set of metabolites. | Assessing changes in metabolic pathways and potential toxicity. | mdpi.com |

Development of Predictive Models for Pharmacological Activity and ADMET Properties

In the early stages of drug discovery, a significant number of promising compounds fail due to poor pharmacokinetic profiles or unforeseen toxicity. nih.govfiveable.me To address this, computational and predictive modeling have become indispensable tools. These in silico methods aim to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties before it is even synthesized, saving considerable time and resources. nih.govfiveable.me

For quinoline derivatives, researchers use quantitative structure-activity relationship (QSAR) models to correlate specific chemical structures with their biological activities. nih.gov Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) create 3D models to predict how structural modifications will affect a compound's interaction with its target, such as DNA topoisomerase-II in cancer treatment. nih.gov

Q & A

Q. How can factorial experimental design optimize the synthesis of this compound?

- Methodological Answer : Apply a Box-Behnken or central composite design (CCD) to evaluate critical parameters (e.g., reaction temperature, solvent ratio, catalyst concentration). Use response surface methodology (RSM) to maximize yield and minimize impurities. For example, a 3-factor CCD with 20 runs can identify interactions between pH, stirring rate, and reflux time. Validate optimized conditions with three independent batches to ensure reproducibility .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic differences. Perform pharmacokinetic (PK) studies in rodent models to assess absorption/distribution. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro permeability (e.g., Caco-2 assays) to in vivo exposure. If metabolic instability is suspected, conduct microsomal stability assays and identify major metabolites via high-resolution LC-MS/MS .

Q. How can researchers validate the selectivity of this compound in complex biological matrices?

- Methodological Answer : Use cross-screening panels (e.g., Eurofins CEREP Profile) to evaluate off-target activity against 100+ receptors/enzymes. For bioanalytical assays, employ matrix-matched calibration curves (plasma, tissue homogenates) with stable isotope-labeled internal standards. Validate selectivity by spiking interfering compounds (e.g., structurally related analogs) and confirming <20% signal interference .

Q. What computational approaches predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like Meteor (Lhasa Limited) or ADMET Predictor™ to identify potential Phase I/II metabolites. Dock the compound into CYP450 isoforms (e.g., CYP3A4, 2D6) using molecular dynamics simulations (e.g., Schrödinger Suite). Validate predictions with in vitro hepatocyte incubations and HR-MS/MS fragmentation patterns .

Methodological Resources

- Data Reproducibility : Document experimental protocols using the STAR Methods framework, including raw data repositories (e.g., Zenodo) and detailed metadata .

- Conflict Resolution : For contradictory results, apply the Bradford Hill criteria to evaluate causality, emphasizing dose-response relationships and temporal consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.